Quipazine maleate
Quipazine maleate
Quipazine Maleate is the maleate salt form of quipazine, a piperazine-based nonselective serotonin (5-HT) receptor agonist with antidepressant and oxytocic activities. Quipazine targets and binds to serotonin receptors, particularly to the 5HT2A and 5HT3 receptors. Serotonin receptor activation by quipazine may lead to smooth muscle contraction and antidepressant effects.
A pharmacologic congener of serotonin that contracts smooth muscle and has actions similar to those of tricyclic antidepressants. It has been proposed as an oxytocic.
A pharmacologic congener of serotonin that contracts smooth muscle and has actions similar to those of tricyclic antidepressants. It has been proposed as an oxytocic.
Brand Name:
Vulcanchem
CAS No.:
5786-68-5
VCID:
VC21147591
InChI:
InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O
Molecular Formula:
C17H19N3O4
Molecular Weight:
329.35 g/mol
Quipazine maleate
CAS No.: 5786-68-5
Cat. No.: VC21147591
Molecular Formula: C17H19N3O4
Molecular Weight: 329.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Quipazine Maleate is the maleate salt form of quipazine, a piperazine-based nonselective serotonin (5-HT) receptor agonist with antidepressant and oxytocic activities. Quipazine targets and binds to serotonin receptors, particularly to the 5HT2A and 5HT3 receptors. Serotonin receptor activation by quipazine may lead to smooth muscle contraction and antidepressant effects. A pharmacologic congener of serotonin that contracts smooth muscle and has actions similar to those of tricyclic antidepressants. It has been proposed as an oxytocic. |
|---|---|
| CAS No. | 5786-68-5 |
| Molecular Formula | C17H19N3O4 |
| Molecular Weight | 329.35 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline |
| Standard InChI | InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
| Standard InChI Key | QYJJDHZHSCTBII-BTJKTKAUSA-N |
| Isomeric SMILES | C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O |
| SMILES | C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
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